![molecular formula C18H18N4O3S2 B1226166 N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1226166.png)
N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide is a member of quinazolines.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivatives
- A methodology was developed for synthesizing new derivatives related to quinazolinylthio acetamide, highlighting efficient techniques and yields. The compounds were characterized by elemental analysis, FT-IR, and NMR spectral studies, indicating their structural integrity and potential for further application in biological activities (Sojitra et al., 2016).
- Another study presented the synthesis of quinoxaline derivatives based on chemoselective reactions, suggesting their potential as binders for enzyme inhibition, which could be pivotal for anticancer strategies (El Rayes et al., 2022).
Antimicrobial and Anticancer Potential
- Research has indicated that derivatives of quinazolinylthio acetamide display significant antimicrobial activities. These compounds were tested against various bacteria and fungi, showing a range from excellent to moderate activities, which could be leveraged for developing new antimicrobial agents (Nunna et al., 2014; Patel et al., 2015).
- Several studies focused on the anticancer potential of quinazolinylthio acetamide derivatives. Compounds were evaluated for their efficacy against various cancer cell lines, including HCT-116 and MCF-7, with some showing high inhibitory action, suggesting their promise as anticancer agents (El Rayes et al., 2022; Patel et al., 2017).
Agricultural Applications
- In the realm of agriculture, novel triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group demonstrated good to excellent antibacterial activities against rice bacterial pathogens, offering a potential avenue for developing new bactericides (Yang & Bao, 2017).
Structural and Property Studies
- The structural aspects of amide-containing derivatives were explored, revealing insights into their properties and interactions with various agents. These findings contribute to understanding the molecular architecture and potential functionalities of such compounds (Karmakar et al., 2007).
Propiedades
Nombre del producto |
N-[3-(dimethylsulfamoyl)phenyl]-2-(4-quinazolinylthio)acetamide |
|---|---|
Fórmula molecular |
C18H18N4O3S2 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
N-[3-(dimethylsulfamoyl)phenyl]-2-quinazolin-4-ylsulfanylacetamide |
InChI |
InChI=1S/C18H18N4O3S2/c1-22(2)27(24,25)14-7-5-6-13(10-14)21-17(23)11-26-18-15-8-3-4-9-16(15)19-12-20-18/h3-10,12H,11H2,1-2H3,(H,21,23) |
Clave InChI |
DJKJNZZSMRGFNJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



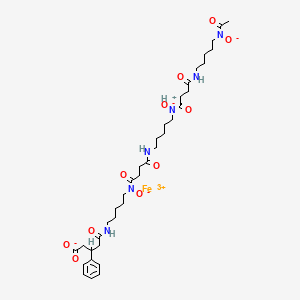
![(2',6-Dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl) acetate](/img/structure/B1226085.png)
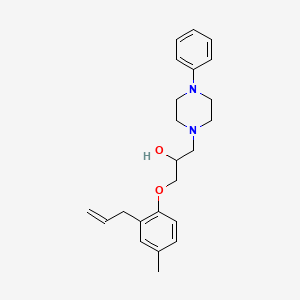
![2-Amino-4-[4-(methylthio)phenyl]-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1226089.png)
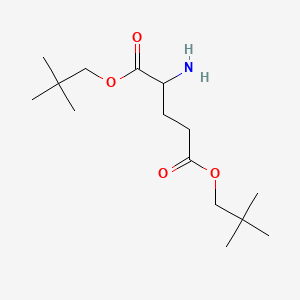
![N'-[5-(phenylmethyl)-4,5-dihydrothiazol-2-yl]hexanehydrazide](/img/structure/B1226091.png)
![4-(4-chlorophenyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-oxobutanamide](/img/structure/B1226093.png)

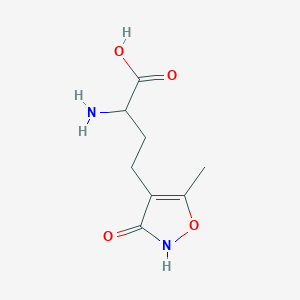
![1-(4-methoxyphenyl)-N-(2-oxolanylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1226102.png)
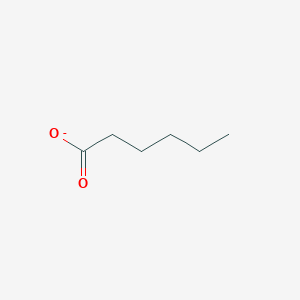
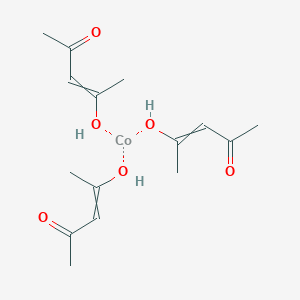
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1226111.png)